Vinyl bromide

Description

Boiling point 60°F. Liquid at low ambient temperatures. Specific gravity 1.51. A suspected carcinogen. Under exposure to fire or heat containers may rupture violently and rocket.

Bromoethene is a monohaloethene and a bromoalkene.

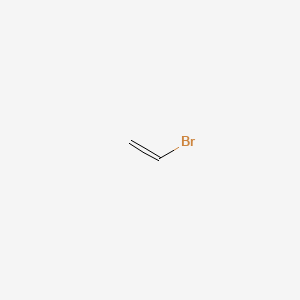

Structure

3D Structure

Properties

IUPAC Name |

bromoethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3Br/c1-2-3/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INLLPKCGLOXCIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3Br, Array | |

| Record name | VINYL BROMIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0597 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25951-54-6 | |

| Record name | Poly(vinyl bromide) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25951-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8021432 | |

| Record name | Vinyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Boiling point 60 °F. Liquid at low ambient temperatures. Specific gravity 1.51. A suspected carcinogen. Under exposure to fire or heat containers may rupture violently and rocket., Colorless gas or liquid (below 60 degrees F) with a pleasant odor; Note: Shipped as a liquefied compressed gas with 0.1% phenol added to prevent polymerization; [NIOSH], COLOURLESS GAS OR COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR., Colorless gas or liquid (below 60 °F) with a pleasant odor., Colorless gas or liquid (below 60 °F) with a pleasant odor. [Note: Shipped as a liquefied compressed gas with 0.1% phenol added to prevent polymerization.] | |

| Record name | VINYL BROMIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/199 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | VINYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0597 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL BROMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/431 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinyl bromide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0657.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

60.4 °F at 760 mmHg (NTP, 1992), 15.8 °C @ 760 mm Hg, 15.6 °C, 60.4 °F, 60 °F | |

| Record name | VINYL BROMIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0597 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL BROMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/431 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinyl bromide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0657.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

less than 18 °F (NTP, 1992), Flash point <18 °F, ... No flash point by standard tests in air ... ., Flammable gas, <18 °F, NA (Gas) | |

| Record name | VINYL BROMIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/199 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | VINYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0597 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL BROMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/431 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinyl bromide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0657.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NTP, 1992), Soluble in chloroform, ethanol, ether, acetone, and benzene, Insol in water @ 20 °C, Solubility in water: none, Insoluble | |

| Record name | VINYL BROMIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0597 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Vinyl bromide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0657.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.49 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.4933 @ 20 °C, Relative density (water = 1): 1.49, 1.49 (liquid at 60 °F), 1.49 (Liquid at 60 °F), 3.79(relative gas density) | |

| Record name | VINYL BROMIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0597 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL BROMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/431 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinyl bromide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0657.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.7 (Air = 1), Relative vapor density (air = 1): 3.7, 3.79 | |

| Record name | VINYL BROMIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0597 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL BROMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/431 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

895 mmHg at 68 °F (NTP, 1992), 1,033 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 119, 1.4 atm | |

| Record name | VINYL BROMIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0597 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL BROMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/431 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinyl bromide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0657.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Gas under normal atmospheric conditions, colorless liquid under pressure, Colorless gas or liquid (below 60 degrees F) [Note: Shipped as a liquefied compressed gas with 0.1% phenol added to prevent polymerization]. | |

CAS No. |

593-60-2, 4666-78-8 | |

| Record name | VINYL BROMIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoethene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vinyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromoethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.911 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Vinyl-d3 bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83NRW59KFY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VINYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0597 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL BROMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/431 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene, bromo- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KU802C80.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-219.1 °F (NTP, 1992), -137.8 °C, -139.5 °C, -219 °F | |

| Record name | VINYL BROMIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0597 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL BROMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/431 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinyl bromide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0657.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of Vinyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental chemical properties of vinyl bromide (bromoethene), a valuable reagent and monomer in organic synthesis and polymer chemistry. This document is intended for an audience with a technical background in chemistry and toxicology, offering detailed data, experimental methodologies, and an examination of its metabolic fate.

Physicochemical Properties

This compound is a colorless gas at room temperature with a pleasant, sweet, ether-like odor.[1] It is typically shipped as a liquefied compressed gas, often stabilized with inhibitors like phenol or monomethyl ether hydroquinone to prevent polymerization.[2][3]

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₂H₃Br | [4] |

| Molecular Weight | 106.95 g/mol | [4] |

| Appearance | Colorless gas or liquid | [4] |

| Odor | Pleasant, sweet, ether-like | [1] |

| Density | 1.4933 g/cm³ at 20 °C | [4] |

| 1.525 g/cm³ at boiling point (liquid) | [4] | |

| Boiling Point | 15.8 °C (60.4 °F; 288.9 K) | [4] |

| Melting Point | -137.8 °C (-216.0 °F; 135.3 K) | [4] |

| Vapor Pressure | 206.8 kPa at 37.8 °C | [4] |

| Solubility in Water | Insoluble | [4] |

| log P (Octanol/Water Partition Coefficient) | 1.57 | [4] |

Table 2: Safety and Reactivity Data for this compound

| Property | Value | References |

| Flash Point | < -8 °C (< 18 °F) | |

| Autoignition Temperature | 530 °C (986 °F) | |

| Flammability Limits in Air | 9% - 15% by volume | |

| Stability | May polymerize in sunlight; reacts violently with oxidants. | [2] |

| Incompatibilities | Strong oxidizing agents, peroxides, copper and its alloys, plastics. | [2] |

Spectral Data and Interpretation

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectrum

The ¹H NMR spectrum of this compound displays a characteristic pattern for a vinyl group with three non-equivalent protons. The approximate chemical shifts (δ) and coupling constants (J) are as follows:

-

δ ≈ 5.8-6.0 ppm (2H, multiplet, =CH₂)

-

δ ≈ 6.4-6.6 ppm (1H, multiplet, -CHBr)

The geminal protons (=CH₂) are split by each other and by the proton on the adjacent carbon. Similarly, the proton on the bromine-bearing carbon is split by the two geminal protons.

¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound shows two distinct signals corresponding to the two sp² hybridized carbon atoms:

-

δ ≈ 117 ppm (=CH₂)

-

δ ≈ 128 ppm (-CHBr)

The carbon atom bonded to the electronegative bromine atom appears further downfield.

Infrared (IR) Spectrum

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups:

-

~3100-3000 cm⁻¹: C-H stretching of the vinyl group.

-

~1600 cm⁻¹: C=C stretching of the alkene.

-

~950-890 cm⁻¹: C-H out-of-plane bending of the vinyl group.

-

~690-515 cm⁻¹: C-Br stretching.

Mass Spectrum

The mass spectrum of this compound shows a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). The major fragmentation pattern involves the loss of the bromine atom to give a vinyl cation at m/z 27.

Experimental Protocols

Synthesis of this compound from 1,2-Dibromoethane

A common laboratory-scale synthesis of this compound involves the dehydrobromination of 1,2-dibromoethane.[5]

Materials:

-

1,2-dibromoethane

-

Potassium hydroxide (KOH)

-

Ethanol

-

Distillation apparatus

-

Ice bath

Procedure:

-

A solution of potassium hydroxide in ethanol is prepared in a round-bottom flask equipped with a dropping funnel and a distillation head.

-

The flask is gently heated.

-

1,2-dibromoethane is added dropwise to the heated ethanolic KOH solution.

-

The this compound product, being volatile, distills from the reaction mixture as it is formed.

-

The distillate is collected in a receiver cooled in an ice bath.

-

The collected this compound can be further purified by redistillation.

Free-Radical Polymerization of this compound

This compound can undergo free-radical polymerization to form polythis compound.

Materials:

-

This compound monomer

-

A free-radical initiator (e.g., 2,2'-azobisisobutyronitrile - AIBN)

-

An appropriate solvent (e.g., toluene)

-

Reaction vessel with a reflux condenser and nitrogen inlet

-

Precipitating solvent (e.g., methanol)

Procedure:

-

The this compound monomer and solvent are placed in the reaction vessel.

-

The solution is deoxygenated by bubbling nitrogen through it.

-

The initiator (AIBN) is added to the reaction mixture.

-

The mixture is heated to a temperature sufficient to cause the decomposition of the initiator and initiate polymerization (typically 60-80 °C for AIBN).

-

The polymerization is allowed to proceed for a set period, with stirring, under a nitrogen atmosphere.

-

At the end of the reaction, the polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol.

-

The precipitated polythis compound is collected by filtration, washed with the precipitating solvent, and dried.

Analytical Method: Gas Chromatography (GC)

Gas chromatography is a standard method for the analysis of this compound, particularly for determining its presence in environmental or industrial samples.

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID).

-

Capillary column suitable for volatile organic compounds (e.g., DB-1 or equivalent).

-

Headspace autosampler (for solid or liquid matrices).

Procedure (for air analysis):

-

A known volume of air is drawn through a sorbent tube (e.g., charcoal) to trap the this compound.

-

The this compound is desorbed from the sorbent using a suitable solvent (e.g., carbon disulfide).

-

An aliquot of the desorbed sample is injected into the GC.

-

The GC is operated under conditions that provide good separation of this compound from other volatile components (e.g., temperature programming).

-

The FID detects the this compound as it elutes from the column.

-

Quantification is achieved by comparing the peak area of the this compound in the sample to the peak areas of known standards.

Metabolic Pathway and Toxicological Implications

This compound is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC). Its toxicity is linked to its metabolic activation in the liver.

The primary metabolic pathway involves the oxidation of this compound by the cytochrome P450 enzyme, specifically CYP2E1. This reaction forms the highly reactive electrophile, 2-bromoethylene oxide. This epoxide can then undergo several transformations:

-

Detoxification: It can be hydrolyzed by epoxide hydrolase to form bromoacetaldehyde, which is further oxidized to bromoacetic acid and excreted. It can also be conjugated with glutathione (GSH) via glutathione-S-transferase, leading to its detoxification and excretion.

-

Toxicity: 2-bromoethylene oxide can directly alkylate DNA and proteins. Bromoacetaldehyde can also react with DNA bases to form etheno adducts. These DNA adducts are promutagenic and are believed to be the primary mechanism of this compound's carcinogenicity.

References

An In-depth Technical Guide to the Synthesis of Vinyl Bromide from Ethylene Dibromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for synthesizing vinyl bromide (bromoethene) from ethylene dibromide (1,2-dibromoethane). This conversion is a crucial step in the production of various polymers and serves as a key intermediate in numerous organic syntheses. This document details the core chemical principles, experimental protocols, and quantitative data associated with the main synthetic routes.

Introduction

This compound is a versatile organobromine compound with the chemical formula CH₂=CHBr. It is a colorless gas at room temperature and is primarily used as a comonomer to impart flame-retardant properties to acrylate polymers.[1][2] Its synthesis from the readily available precursor ethylene dibromide is a topic of significant interest in industrial and academic research. The fundamental reaction involves the elimination of one equivalent of hydrogen bromide (HBr) from the ethylene dibromide molecule, a process known as dehydrobromination.

Two principal methods are employed for this transformation: base-mediated dehydrobromination and thermal dehydrobromination. This guide will explore both methodologies in detail.

Reaction Pathways and Mechanisms

The conversion of ethylene dibromide to this compound proceeds via an elimination reaction. However, it is crucial to note that a subsequent, second dehydrobromination can occur under certain conditions, leading to the formation of ethyne (acetylene) as an undesirable byproduct.[3] Careful control of reaction parameters is therefore essential to maximize the yield of the desired this compound.

The overall reaction scheme is as follows:

Step 1: Dehydrobromination to this compound BrCH₂CH₂Br → CH₂=CHBr + HBr

Step 2: Potential Over-reaction to Ethyne CH₂=CHBr → CH≡CH + HBr

Below is a diagram illustrating the reaction pathway.

References

An In-depth Technical Guide to the Physical and Spectroscopic Properties of Vinyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl bromide (bromoethene), a halogenated alkene with the chemical formula C₂H₃Br, is a significant compound in organic synthesis and polymer chemistry.[1][2][3] Its utility as a comonomer in the production of flame-retardant polymers and as a reagent in various chemical transformations necessitates a thorough understanding of its physical and spectroscopic characteristics. This technical guide provides a comprehensive overview of the core physical and spectroscopic data of this compound, complete with detailed experimental protocols and a visualization of the data relationships.

Physical Properties of this compound

This compound is a colorless gas at room temperature with a pleasant, sweet, ether-like odor.[4] It is typically shipped as a liquefied compressed gas, often with a stabilizer such as phenol added to prevent polymerization.[5][6] The key physical properties of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₂H₃Br | [1][4][7][8] |

| Molecular Weight | 106.95 g/mol | [1][4][8][9][10] |

| Boiling Point | 15.8 °C (60.4 °F) at 760 mmHg | [1][3][4][9] |

| Melting Point | -137.8 °C to -139 °C | [1][3][10][11] |

| Density (liquid) | 1.517 g/mL at 25 °C | [7][10][11] |

| 1.4933 g/cm³ at 20 °C | [1][3] | |

| Solubility | Insoluble in water.[1][5][9] Soluble in chloroform, ethanol, diethyl ether, acetone, and benzene.[2] | |

| Vapor Pressure | 1033 mmHg at 25 °C | [3] |

| 1551 mmHg at 37.8 °C | [11] | |

| Refractive Index (n²⁰/D) | 1.4364 | [4] |

Spectroscopic Data

The structural elucidation and characterization of this compound are heavily reliant on various spectroscopic techniques. This section presents the key spectroscopic data for ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound exhibits a complex splitting pattern due to the geminal, cis, and trans couplings between the three vinyl protons.

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |

| Hₐ (geminal to Br) | ~6.30 | Doublet of doublets | J_ac ≈ 7.5, J_ab ≈ 1.9 |

| H_b (cis to Br) | ~5.93 | Doublet of doublets | J_bc ≈ 15.0, J_ab ≈ 1.9 |

| H_c (trans to Br) | ~5.21 | Doublet of doublets | J_bc ≈ 15.0, J_ac ≈ 7.5 |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum of this compound shows two distinct signals for the two sp² hybridized carbon atoms.

| Carbon | Chemical Shift (δ) ppm |

| C1 (-CHBr) | ~117.4 |

| C2 (=CH₂) | ~123.9 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3080 | =C-H stretch | Medium |

| ~1640 | C=C stretch | Medium |

| ~1250-1000 | C-H in-plane bend | Medium |

| Below 1000 | C-Br stretch and other fingerprint region vibrations | Strong |

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by the presence of two molecular ion peaks of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

| m/z | Ion | Relative Abundance |

| 108 | [C₂H₃⁸¹Br]⁺ | High |

| 106 | [C₂H₃⁷⁹Br]⁺ | High |

| 81 | [⁸¹Br]⁺ | Medium |

| 79 | [⁷⁹Br]⁺ | Medium |

| 27 | [C₂H₃]⁺ | High |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Due to its low boiling point, this compound is typically analyzed as a neat liquid at low temperatures or as a solution in a deuterated solvent in a sealed NMR tube. For a solution, approximately 5-20 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆).

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a multinuclear probe is used.

¹H NMR Acquisition:

-

The spectrometer is locked onto the deuterium signal of the solvent.

-

The magnetic field is shimmed to achieve optimal homogeneity.

-

A standard one-pulse ¹H NMR experiment is performed.

-

Key acquisition parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

The free induction decay (FID) is processed with a Fourier transform, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C NMR experiment is typically performed to obtain a spectrum with singlet peaks for each carbon.

-

A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

The spectral width is set to approximately 200-220 ppm.

-

The FID is processed similarly to the ¹H NMR data.

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is a gas at standard temperature and pressure, its IR spectrum is typically recorded in the gas phase. A specialized gas cell with a long path length (e.g., 10 cm or longer) and windows transparent to IR radiation (e.g., NaCl or KBr) is used. The cell is first evacuated and then filled with this compound gas to a specific partial pressure.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for data acquisition.

Acquisition:

-

A background spectrum of the empty (or nitrogen-filled) gas cell is recorded.

-

The sample spectrum is then recorded with the gas cell filled with this compound.

-

The final absorbance or transmittance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

The spectrum is typically recorded over the mid-IR range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction: For a volatile compound like this compound, a gas chromatography-mass spectrometry (GC-MS) system is ideal. The sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities before entering the mass spectrometer. Direct infusion via a heated inlet system can also be used.

Instrumentation: A mass spectrometer, typically a quadrupole or time-of-flight (TOF) analyzer, coupled with an electron ionization (EI) source is used.

Acquisition:

-

In the EI source, the this compound molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting positive ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

-

The mass spectrum is plotted as relative intensity versus m/z.

Data Interrelation Diagram

The following diagram illustrates the logical flow and relationship between the different types of physical and spectroscopic data for this compound.

Caption: Interrelationship of Physical and Spectroscopic Data for this compound.

References

- 1. This compound(593-60-2) 1H NMR spectrum [chemicalbook.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. This compound [webbook.nist.gov]

- 9. glaserr.missouri.edu [glaserr.missouri.edu]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. scilit.com [scilit.com]

Discovery and history of vinyl bromide synthesis

An In-depth Technical Guide to the Discovery and Historical Synthesis of Vinyl Bromide

This guide provides a comprehensive overview of the discovery and the core historical methods for the synthesis of this compound (bromoethene). It is intended for researchers, scientists, and professionals in drug development who require a technical understanding of this versatile chemical's origins and production. The document details the primary synthetic routes, provides experimental protocols, summarizes quantitative data, and illustrates the logical progression of these syntheses.

Discovery and Historical Context

The investigation into halogenated hydrocarbons began in the 19th century. While the related compound vinyl chloride was synthesized by Henri Victor Regnault in the 1830s, the systematic study and production of vinyl halides as a distinct class of organic compounds gained momentum later. The two principal routes for the industrial production of this compound that were developed historically are the partial dehydrobromination of 1,2-dibromoethane and the catalytic addition of hydrogen bromide (HBr) to acetylene.[1][2] These methods became the foundation for the commercial availability of this compound starting in 1968.[1] this compound is not known to occur naturally but may form in the environment as a degradation product of 1,2-dibromoethane.[1][3]

Core Historical Synthesis Methods

Two pathways represent the classical approach to this compound synthesis, starting from either ethylene or acetylene. These methods were the industrial standards for many years.

Synthesis from Ethylene via Dehydrobromination

This two-step method begins with the halogen addition of bromine to ethylene to produce an intermediate, 1,2-dibromoethane (ethylene dibromide). This intermediate is then subjected to a base-promoted elimination reaction (dehydrobromination) to yield this compound.

-

Step 1: Bromination of Ethylene The process starts with the addition of bromine across the double bond of ethylene. This is a classic halogen addition reaction that proceeds readily.[4]

CH₂=CH₂ + Br₂ → BrCH₂-CH₂Br

-

Step 2: Partial Dehydrobromination of 1,2-Dibromoethane The resulting 1,2-dibromoethane is treated with a base, classically alcoholic potassium hydroxide (KOH), to eliminate one equivalent of HBr, forming the this compound product.[1] This E2 elimination reaction is facile as the anti-periplanar transition state can be easily achieved.[5] Care must be taken to avoid a second elimination, which would produce acetylene.[6]

BrCH₂-CH₂Br + KOH → CH₂=CHBr + KBr + H₂O

Synthesis from Acetylene via Hydrobromination

The direct addition of hydrogen bromide across the triple bond of acetylene provides a more direct route to this compound. This reaction is an electrophilic addition that typically requires a catalyst to proceed efficiently and prevent the formation of the double addition product, 1,1-dibromoethane.[7][8]

HC≡CH + HBr --(Catalyst)--> CH₂=CHBr

Historically, catalysts included mercury and copper halides.[1] A significant advancement was the development of gold-based catalysts, which demonstrated high activity and longevity.[9] The reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms (in the second addition step), which is why the primary product of a second addition would be the geminal dihalide (1,1-dibromoethane).[7]

Experimental Protocols

The following protocols are representative of the historical synthesis methods.

Protocol 1: Dehydrobromination of 1,2-Dibromoethane

This protocol is based on the general procedure for the dehydrobromination of vicinal dihalides using alcoholic potassium hydroxide.

-

Objective: To synthesize this compound via the partial dehydrobromination of 1,2-dibromoethane.

-

Reagents and Equipment:

-

1,2-dibromoethane

-

Potassium hydroxide (KOH)

-

Ethanol (95%)

-

Round-bottom flask with a distillation head and condenser

-

Heating mantle

-

Receiving flask cooled in an ice bath

-

-

Methodology:

-

A solution of potassium hydroxide in ethanol is prepared by carefully dissolving solid KOH in 95% ethanol within the round-bottom flask. The mixture may generate heat.

-

1,2-dibromoethane is added dropwise to the ethanolic KOH solution at a controlled temperature.

-

The reaction mixture is heated to reflux. This compound, having a low boiling point (15.8 °C), will distill from the reaction mixture as it is formed.

-

The distillate is collected in a receiving flask cooled with an ice bath to prevent evaporation.

-

The collected this compound can be further purified by a final distillation.

-

Protocol 2: Catalytic Addition of HBr to Acetylene (Gold Catalyst)

This protocol is adapted from the process described in U.S. Patent 2,389,626, filed in 1942.[9]

-

Objective: To synthesize this compound by passing a gaseous mixture of acetylene and hydrogen bromide over a gold-on-charcoal catalyst.

-

Reagents and Equipment:

-

Acetylene gas

-

Dry hydrogen bromide gas

-

Potassium chloroaurate-on-charcoal catalyst

-

Packed bed reactor tube

-

Furnace for heating the reactor

-

Cold trap (dry ice/acetone) for product collection

-

-

Methodology:

-

The catalyst is prepared by depositing potassium chloroaurate onto activated charcoal.

-

The catalyst is packed into a reactor tube and placed within a furnace.

-

A gaseous mixture of equal volumes of acetylene and dry hydrogen bromide is prepared.

-

The gas mixture is passed over the catalyst bed at a reaction temperature of 213 °C.

-

The space velocity is maintained at 350 volumes of gas per unit volume of catalyst per hour.

-

The effluent gas from the reactor, containing this compound, is passed through a cold trap cooled with dry ice to condense the product.

-

The collected liquid this compound is then purified by distillation.

-

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its historical synthesis methods.

| Parameter | Value / Condition | Synthesis Method Reference |

| Physical Properties | ||

| Molar Mass | 106.95 g/mol | [2] |

| Boiling Point | 15.8 °C | [1][2] |

| Melting Point | -137.8 °C to -139.5 °C | [1][2] |

| Density (liquid) | 1.522 g/cm³ at 20 °C | [1] |

| Synthesis Data | ||

| Dehydrobromination | ||

| Starting Material | 1,2-Dibromoethane | [1][2] |

| Reagent | Alcoholic Potassium Hydroxide (KOH) | [1] |

| Reaction Type | E2 Elimination | [5] |

| Addition to Acetylene | ||

| Starting Materials | Acetylene, Hydrogen Bromide (HBr) | [1] |

| Catalyst (Historical) | Mercury/Copper Halides; Gold Halide on Charcoal | [1][9] |

| Temperature (Au Catalyst) | 213 °C | [9] |

| Space Velocity (Au Catalyst) | 350 vol/vol/hr | [9] |

| Yield (Au Catalyst) | ~90% conversion of acetylene | [9] |

Visualized Workflows and Pathways

The following diagrams illustrate the logical relationships between the historical synthesis methods for this compound.

Caption: Historical synthesis routes to this compound.

Caption: General experimental workflows for synthesis.

References

- 1. This compound - 1,3-Butadiene, Ethylene Oxide and Vinyl Halides (Vinyl Fluoride, Vinyl Chloride and this compound) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The formation of 1 2 dibromoethane from ethene and class 12 chemistry CBSE [vedantu.com]

- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 6. sarthaks.com [sarthaks.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. researchgate.net [researchgate.net]

- 9. US2389626A - Preparation of vinyl halides - Google Patents [patents.google.com]

Vinyl bromide molecular structure and bonding

An In-depth Technical Guide on the Molecular Structure and Bonding of Vinyl Bromide

Introduction

This compound (CH₂=CHBr), also known as bromoethene, is an organobromine compound with significant utility as a comonomer in the synthesis of fire-retardant polymers and as a reagent in organic chemistry.[1] A comprehensive understanding of its molecular structure and bonding is fundamental to elucidating its reactivity, spectroscopic properties, and material applications. This technical guide provides a detailed analysis of the molecular geometry, electronic structure, and bonding characteristics of this compound, supported by experimental data and computational studies. It is intended for researchers, scientists, and professionals in drug development and materials science.

Molecular Structure and Geometry

This compound is a planar molecule, a geometry consistent with the sp² hybridization of its two carbon atoms.[2] The molecule belongs to the Cₛ point group.[3] The planarity of the molecule has significant implications for its spectroscopic and chemical properties.

Lewis Structure and Valence Shell Electron Pair Repulsion (VSEPR) Theory

The Lewis structure of this compound depicts a double bond between the two carbon atoms and a single bond between one carbon and the bromine atom. Each carbon atom is also bonded to hydrogen atoms. The bromine atom possesses three lone pairs of electrons.[4][5] According to VSEPR theory, the electron domains around each sp² hybridized carbon atom adopt a trigonal planar arrangement to minimize electron-pair repulsion, resulting in bond angles of approximately 120°.

Bond Lengths and Bond Angles

The precise geometric parameters of this compound have been determined through a combination of experimental techniques, primarily microwave spectroscopy and gas electron diffraction, and corroborated by computational methods. A comparative summary of these structural parameters is presented in Table 1. Ab initio molecular orbital calculations have been shown to provide theoretical structures that agree well with experimental data derived from microwave spectroscopy.[6]

Table 1: Experimental and Computational Geometric Parameters of this compound

| Parameter | Experimental Value (Microwave Spectroscopy)[3] | Computational Value (DFT/B3LYP)[7] | Computational Value (HF/6-31G)[7] |

| Bond Lengths (Å) | |||

| C=C | 1.332 ± 0.001 | 1.328 | 1.311 |

| C-Br | 1.884 ± 0.001 | 1.890 | 1.859 |

| C-H (geminal to Br) | 1.080 ± 0.001 | 1.077 | 1.071 |

| C-H (cis to Br) | 1.080 (assumed) | 1.081 | 1.073 |

| C-H (trans to Br) | 1.088 ± 0.001 | 1.083 | 1.074 |

| **Bond Angles (°) ** | |||

| ∠C=C-Br | 122.5 (derived) | 122.9 | 123.5 |

| ∠C=C-H (geminal) | 121.5 (derived) | 121.7 | 121.6 |

| ∠Br-C-H (geminal) | N/A | 115.4 | 114.9 |

| ∠H-C-H | N/A | 119.5 | 120.0 |

| ∠C-C-H (cis) | N/A | 121.5 | 121.5 |

| ∠C-C-H (trans) | N/A | 121.8 | 121.6 |

Note: Some experimental angle values are derived from the primary geometric data.

Electronic Structure and Bonding

The bonding in this compound can be described using molecular orbital (MO) theory. The sp² hybridization of the carbon atoms leads to the formation of a σ-bond framework and a π-system.

Sigma (σ) Bonding Framework

The σ-framework is composed of the C-C single bond, the C-Br single bond, and the three C-H single bonds. These are formed by the overlap of sp² hybrid orbitals on the carbon atoms with the corresponding orbitals of the adjacent atoms (sp² of the other carbon, a p-orbital of bromine, and 1s orbitals of hydrogen).

Pi (π) Bonding System

Each carbon atom has an unhybridized p-orbital perpendicular to the molecular plane. The side-on overlap of these two p-orbitals forms the π-bond of the C=C double bond. The electronic structure also includes the lone pair orbitals of the bromine atom.[8] The interaction between the bromine lone pairs and the C=C π-system influences the molecule's electronic properties and reactivity.

Dipole Moment

The difference in electronegativity between bromine (2.96) and carbon (2.55) results in a polar C-Br bond, giving the molecule a permanent dipole moment.[2] The experimentally determined dipole moment is approximately 1.57 Debye.[2] This polarity affects the intermolecular forces, boiling point, and solubility of this compound.[2][9]

Molecular Orbitals (HOMO/LUMO)

Computational studies using Hartree-Fock (HF) and Density Functional Theory (DFT) have been employed to analyze the frontier molecular orbitals.[7][10] The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and the energy required for electronic excitation. DFT calculations have estimated this energy gap to be approximately 6.8994 eV.[7]

Spectroscopic Properties

The molecular structure of this compound gives rise to a characteristic spectroscopic signature, which is used for its identification and for probing its bonding and dynamics.

Table 2: Key Spectroscopic Data for this compound

| Spectroscopic Property | Value | Reference |

| Ionization Energy | 9.80 - 9.90 eV | [11] |

| Principal Vibrational Frequencies (cm⁻¹) | [3] | |

| C=C Stretch | 1602 | [3] |

| C-Br Stretch | 612 | [3] |

| =C-H Stretch | 3112, 3087, 3027 | [3] |

| ¹H NMR Chemical Shifts (ppm) | ~5.8 - 6.5 | [12] |

| Rotational Constants (cm⁻¹) | A: 1.81004, B: 0.13885, C: 0.12884 | [3] |

Experimental Protocols for Structural Determination

The determination of the precise molecular structure of this compound relies on high-resolution spectroscopic techniques performed on gas-phase samples, where intermolecular interactions are minimized.

Gas Electron Diffraction (GED)

Gas Electron Diffraction is a powerful technique for determining the geometry of molecules in the gas phase.[13]

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber, effusing through a fine nozzle to form a molecular beam.[13]

-

Electron Beam Interaction: A high-energy, monochromatic beam of electrons (typically in the keV range) is directed perpendicularly through the molecular beam.[13]

-

Scattering and Diffraction: The electrons are scattered by the electrostatic potential of the atoms in the this compound molecules. The scattered electrons create a diffraction pattern due to the wave-like nature of the electrons and the fixed internuclear distances in the molecules.

-

Detection: The diffraction pattern, consisting of concentric rings of varying intensity, is recorded on a detector (e.g., a photographic plate or a CCD camera).

-

Data Analysis: The radial distribution of scattered electron intensity is analyzed. A Fourier transform of the molecular scattering intensity component yields a radial distribution curve (RDC). The peaks in the RDC correspond to the internuclear distances within the molecule.

-

Structure Refinement: A theoretical model of the molecular geometry is refined using a least-squares fitting procedure to match the experimental scattering data, yielding precise bond lengths and angles.

Microwave Spectroscopy

Microwave spectroscopy measures the transitions between rotational energy levels of a molecule. It provides highly accurate rotational constants, from which the molecular moments of inertia and, subsequently, the molecular geometry can be derived.

Methodology:

-

Sample Preparation: A low-pressure gaseous sample of this compound is introduced into a waveguide sample cell.

-

Microwave Radiation: The sample is irradiated with microwave radiation of precisely controlled, continuously varying frequency.

-

Absorption and Transition: When the frequency of the microwaves matches the energy difference between two rotational levels of the molecule, the radiation is absorbed.

-

Detection: The absorption of microwave power is detected and plotted as a function of frequency, resulting in a spectrum of sharp absorption lines.

-